4-Cyclopropoxy-2-iodonicotinonitrile
Description
Significance of Nicotinonitrile and Pyridine (B92270) Scaffolds in Contemporary Synthetic Strategies
The pyridine ring is a fundamental N-heteroaromatic scaffold found in a vast array of physiologically active compounds. nih.gov Its presence in natural products, pharmaceuticals, and agrochemicals underscores its importance. nih.govekb.eg The pyridine nucleus is a key component in over 7000 existing drug molecules of medicinal significance. nih.govekb.eg
The nicotinonitrile (3-cyanopyridine) scaffold, a derivative of pyridine, has garnered significant attention in medicinal chemistry. wikipedia.orglibretexts.org Many compounds incorporating this moiety have reached the market, including Bosutinib, Milrinone, and Neratinib, highlighting its therapeutic relevance. wikipedia.orglibretexts.org The nitrile group is a versatile functional handle that can participate in various chemical transformations, further enhancing the synthetic utility of the nicotinonitrile core. The development of synthetic routes to diverse nicotinonitrile analogs is an active area of research, aimed at exploring their wide-ranging biological activities, which include anticancer, antioxidant, and anti-inflammatory properties. wikipedia.orglibretexts.org
Overview of Halogenated Pyridine Derivatives as Key Synthetic Intermediates
Halogenated pyridines are indispensable building blocks in organic synthesis. nih.gov The carbon-halogen bond serves as a versatile anchor for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the construction of complex molecular architectures. rsc.org
Among the halogens, iodine is a particularly effective leaving group in these reactions. The reactivity order for halogens in palladium-catalyzed couplings is generally I > Br > OTf >> Cl > F. Consequently, iodo-pyridines are highly sought-after intermediates for the synthesis of complex substituted pyridines. The 2-iodo substituent in 4-Cyclopropoxy-2-iodonicotinonitrile positions this molecule as a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings. This reactivity allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 2-position of the pyridine ring, providing a facile route to a diverse library of novel compounds.
The Role of Cyclopropyl (B3062369) and Cyclopropoxy Moieties in Molecular Design and Reactivity
The cyclopropyl group is a frequently employed motif in medicinal chemistry due to its unique conformational and electronic properties. Its rigid, three-membered ring structure can impart conformational constraint on a molecule, which can be advantageous for binding to biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other small alkyl groups or even phenyl rings, while offering improved metabolic stability.
The cyclopropoxy moiety, an ether derivative of the cyclopropyl group, shares many of these beneficial characteristics. Ethers, in general, are relatively unreactive under many physiological and synthetic conditions, making them stable linkers in drug molecules. The introduction of a cyclopropoxy group can influence a molecule's lipophilicity and metabolic profile. While specific data on the metabolic stability of the cyclopropoxy group is less common, the related N-methylcyclopropyl fragment has been shown to be more stable than an N-isopropyl group in rat liver microsomes. The unique electronic nature of the cyclopropyl ring, with its enhanced π-character, can also influence the properties of adjacent functional groups.
Contextualizing this compound within Advanced Heterocyclic Chemistry
This compound is a highly functionalized building block that encapsulates several key principles of modern organic synthesis and medicinal chemistry. Its nicotinonitrile core provides a biologically relevant scaffold, while the 2-iodo substituent offers a handle for a plethora of powerful cross-coupling reactions. The 4-cyclopropoxy group introduces a desirable conformational and metabolic stability element.
While detailed synthetic procedures for this compound are not extensively reported in the academic literature, its synthesis can be envisioned through established methods for the preparation of 4-alkoxypyridines. A plausible route would involve the reaction of a 4-halonicotinonitrile precursor, such as 2-iodo-4-chloronicotinonitrile, with cyclopropanol (B106826) in the presence of a suitable base.
The primary utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The reactivity of the 2-iodo group in palladium-catalyzed cross-coupling reactions allows for the facile introduction of a wide array of substituents, enabling the rapid generation of libraries of novel compounds for biological screening. This positions this compound as a valuable tool for drug discovery and the broader field of advanced heterocyclic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7IN2O/c10-9-7(5-11)8(3-4-12-9)13-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
QJDGDBWOPLWDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)I)C#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Cyclopropoxy 2 Iodonicotinonitrile
Retrosynthetic Analysis of the 4-Cyclopropoxy-2-iodonicotinonitrile Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgub.edu This process helps to identify potential synthetic pathways and key intermediates.
For this compound, the primary disconnections involve the carbon-heteroatom bonds, which are typically easier to form. The two most logical retrosynthetic disconnections are:
C4-O Bond Disconnection: This involves breaking the ether linkage of the cyclopropoxy group. This transform leads to a key intermediate, 4-hydroxy-2-iodonicotinonitrile (or a synthetic equivalent like 4-chloro-2-iodonicotinonitrile), and a cyclopropyl-containing reagent, such as cyclopropanol (B106826) or a cyclopropyl (B3062369) halide. This is a common strategy as ether bonds are often formed via nucleophilic substitution reactions. amazonaws.com
C2-I Bond Disconnection: This involves removing the iodine atom at the 2-position. This leads to 4-cyclopropoxynicotinonitrile . The introduction of iodine can then be achieved through a regioselective iodination reaction.
A further disconnection of the pyridine (B92270) ring itself can be envisioned, leading back to acyclic precursors. nih.govnih.gov However, a more common and practical approach involves the functionalization of a pre-formed, halogenated nicotinonitrile ring. Based on these considerations, a plausible retrosynthetic pathway starts with disconnecting the C4-O ether bond, followed by strategic manipulation of halogen substituents on the nicotinonitrile core. This approach prioritizes the construction of the stable pyridine ring first, followed by the introduction of the desired functionalities.
Preparative Routes to Key Halogenated Nicotinonitrile Precursors
The formation of 2-halonicotinonitrile derivatives is a foundational step. Various methods have been developed for constructing the pyridine ring with a halogen at the 2-position. One common strategy involves the cyclization of acyclic precursors. For instance, 2-chloronicotinonitrile derivatives can be synthesized through methods that construct the pyridine ring from compounds like malononitrile. osi.lv
Another approach involves the manipulation of functional groups on an existing pyridine ring. For example, 2-chloronicotinic acid, a valuable intermediate, can be synthesized via the hydrolysis of 2-chloro-3-trichloromethylpyridine. google.com This acid can then be converted to the corresponding nitrile. While many methods focus on 2-chloro derivatives, these can often serve as precursors to 2-iodo compounds through halogen exchange reactions (e.g., Finkelstein reaction), although direct iodination is also possible.
The synthesis of 2-halonicotinic acid derivatives can also be achieved via ring-closure reactions of aminopentadienoic acid esters with hydrogen halides in polar, protic solvents. google.com
Table 1: Selected Synthetic Routes to 2-Halonicotinonitrile Precursors
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| 2-Chloro-3-methylpyridine | Oxidation | 2-Chloronicotinic acid | google.com |
| 2-Chloro-3-trichloromethylpyridine | Hydrolysis | 2-Chloronicotinic acid | google.com |
| Malononitrile-based precursors | Ring construction | 2-Chloronicotinonitrile derivatives | osi.lv |
| 5-Aminopentadienoic acid esters | Ring closure with HX | 2-Halonicotinic esters | google.com |
Achieving the correct substitution pattern on the nicotinonitrile ring requires precise control over the position of halogenation. Regioselective halogenation aims to introduce halogen atoms at specific positions on an aromatic or heteroaromatic ring. organic-chemistry.orgrsc.org
For the synthesis of this compound, a di-halogenated intermediate such as 2,4-dichloronicotinonitrile or a related compound is often a strategic precursor. The synthesis of such intermediates can be challenging due to the directing effects of the substituents already present on the pyridine ring.
Modern methods for regioselective halogenation often employ specific reagents and conditions to control the outcome:
N-Halosuccinimides (NCS, NBS, NIS): These reagents are widely used for halogenating aromatic and heteroaromatic compounds. The choice of solvent can significantly influence the regioselectivity. For example, using hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of N-halosuccinimides and enable mild, regioselective halogenation. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed C-H activation and halogenation can provide products that are complementary to those from traditional electrophilic aromatic substitution, offering alternative regioselectivity. organic-chemistry.org
Directed Halogenation: In some cases, a directing group can be temporarily installed on the ring to guide the halogenating agent to a specific position.
A key intermediate for the target molecule could be 2-iodo-4-chloronicotinonitrile. This could potentially be synthesized from 2,4-dichloronicotinonitrile by a selective halogen exchange, or by a multi-step sequence involving protection and directed halogenation strategies.
Introduction of the Cyclopropoxy Moiety
The final key structural feature to be installed is the cyclopropoxy group at the 4-position of the nicotinonitrile ring. This can be achieved either by attaching a pre-formed cyclopropoxy unit or by constructing the cyclopropyl ring onto a suitable precursor.
The most direct method for forming the cyclopropoxy ether is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This involves the reaction of a nucleophile (cyclopropoxide) with an electrophilic pyridine ring.
The reaction typically proceeds as follows:
A precursor such as 2-iodo-4-chloronicotinonitrile is reacted with cyclopropanol in the presence of a strong base (e.g., sodium hydride, potassium tert-butoxide). The base deprotonates the cyclopropanol to form the cyclopropoxide anion, which then acts as a nucleophile, displacing the chloride at the C-4 position. The C-4 position is generally more activated towards nucleophilic substitution than the C-2 position in such systems.
Table 2: Conditions for O-Alkylation
| Precursor | Reagent | Base | Typical Solvent | Reaction Type |
|---|---|---|---|---|
| 2-Iodo-4-chloronicotinonitrile | Cyclopropanol | NaH, KOtBu | THF, DMF | Nucleophilic Aromatic Substitution |
While O-alkylation with cyclopropanol is the most common route, alternative strategies for introducing the cyclopropyl group exist, particularly in medicinal chemistry where diverse building blocks are explored. scientificupdate.com These methods might involve constructing the cyclopropyl ring at a late stage of the synthesis.
For example, a precursor with an allyloxy group at the 4-position could potentially be converted to a cyclopropoxy group via a Simmons-Smith or related cyclopropanation reaction. However, this adds steps and potential complications with chemoselectivity.
Another approach involves the use of cyclopropyl-containing building blocks in cross-coupling reactions. For instance, cobalt-catalyzed cross-coupling reactions have been developed for introducing cyclopropyl rings onto alkyl halides. acs.org While typically used for C-C bond formation, analogous C-O coupling strategies could be envisioned with specialized catalysts.
Convergent and Linear Synthetic Pathways to this compound
The synthesis of highly substituted pyridine derivatives such as this compound can be approached through two primary strategies: linear and convergent synthesis. Each pathway presents distinct advantages and disadvantages in terms of efficiency, yield, and adaptability.
The choice between a linear and convergent strategy is often dictated by the complexity of the target molecule and the availability of starting materials. For a molecule like this compound, a convergent approach is likely to be more advantageous, offering greater flexibility and efficiency.
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Yield | Generally lower due to multiplicative losses | Typically higher as the number of sequential steps is reduced |
| Efficiency | Can be less efficient for complex molecules | More efficient, especially for complex targets |
| Flexibility | Less flexible for analog synthesis | Allows for easier modification of individual fragments for analog synthesis |
| Material Logistics | Simpler, as one intermediate flows to the next | Requires parallel management of multiple synthetic lines |
Advanced Synthetic Techniques and Sustainable Methodologies
The synthesis of pyridine and nicotinonitrile derivatives is continuously evolving, with a strong emphasis on the development of advanced, sustainable, and efficient methodologies. These modern techniques aim to improve reaction outcomes, reduce environmental impact, and streamline synthetic processes.
Green Chemistry Principles in Pyridine and Nicotinonitrile Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyridines and nicotinonitriles. nih.govresearchgate.net The focus is on developing environmentally benign processes that are both efficient and sustainable. nih.gov Key aspects include the use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. wikipedia.orgijarsct.co.in Catalysis plays a pivotal role, with a preference for non-toxic and recyclable catalysts. nih.gov These approaches not only minimize the generation of hazardous waste but also often lead to improved reaction efficiency and atom economy. acsgcipr.org The application of green chemistry in pyridine synthesis is driven by the need for more sustainable manufacturing processes in the pharmaceutical and agrochemical industries. nih.gov
Metal-Catalyzed and Organocatalytic Approaches
Metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of pyridine rings. mdpi.comacsgcipr.org Transition metals such as palladium, copper, iron, and rhodium are widely used to catalyze a variety of transformations, including cross-coupling reactions for the introduction of substituents onto the pyridine core. mdpi.comacsgcipr.orgthieme-connect.com These methods offer high efficiency and selectivity. For instance, iron-catalyzed cyclization reactions provide a green and facile route to substituted pyridines. rsc.org More recently, the direct functionalization of pyridine C-H bonds has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. nih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary and often more sustainable alternative to metal catalysis. iciq.orgnih.govresearchgate.netnih.govacs.org Photochemical organocatalytic methods have been developed for the functionalization of pyridines, proceeding via radical intermediates. iciq.orgnih.govresearchgate.netnih.govacs.org These reactions can exhibit unique regioselectivity compared to traditional methods. iciq.orgnih.govresearchgate.netnih.govacs.org The use of organocatalysts aligns well with green chemistry principles due to their typically low toxicity and environmental impact. iciq.orgnih.govresearchgate.netnih.govacs.org
| Catalyst Type | Advantages | Examples of Transformations | Common Metals/Catalysts |
|---|---|---|---|
| Metal Catalysis | High efficiency, selectivity, and broad substrate scope | Cross-coupling, C-H activation, Cyclization | Palladium, Copper, Iron, Rhodium |
| Organocatalysis | Lower toxicity, environmentally benign, unique reactivity | Photochemical functionalization, Asymmetric synthesis | Dithiophosphoric acid, Chiral amines |
Multicomponent and One-Pot Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued in synthetic chemistry. acsgcipr.orgnih.gov These reactions are atom-economical and efficient, often reducing the number of synthetic steps and purification procedures required. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR used to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.org One-pot reactions, a broader category that includes MCRs, involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediates. acs.orgthieme-connect.com This approach saves time, resources, and reduces waste. Various one-pot procedures have been developed for the synthesis of substituted nicotinonitriles, demonstrating their utility in constructing complex heterocyclic systems efficiently. acs.orgthieme-connect.com
Microwave-Assisted Synthesis in Nicotinonitrile Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. tandfonline.comnih.govrsc.org By utilizing microwave irradiation, reactions can often be completed in a fraction of the time required by conventional heating methods. tandfonline.comnih.gov This is due to the efficient and uniform heating of the reaction mixture. ijarsct.co.in In the context of nicotinonitrile chemistry, microwave irradiation has been successfully employed to enhance the efficiency of various synthetic transformations, including multicomponent reactions. nih.govtandfonline.comacs.org The benefits of MAOS include higher yields, shorter reaction times, and often cleaner reaction profiles, making it a valuable tool for the rapid synthesis of libraries of nicotinonitrile derivatives. tandfonline.comorganic-chemistry.org
Mechanistic Investigations of Reactions Involving 4 Cyclopropoxy 2 Iodonicotinonitrile and Its Precursors
Fundamental Mechanisms of Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a pivotal role in the functionalization of aryl halides like 4-cyclopropoxy-2-iodonicotinonitrile. The catalytic cycle of these reactions, particularly those catalyzed by palladium and nickel, generally proceeds through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
The initial and often rate-determining step in a cross-coupling cycle is the oxidative addition of the aryl halide to a low-valent transition metal center, typically Pd(0) or Ni(0). nih.govchemrxiv.org This step involves the insertion of the metal into the carbon-halogen bond, leading to a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). nih.govyoutube.com For aryl halides, this process can occur through several mechanistic pathways, including a concerted three-centered transition state, a nucleophilic aromatic substitution (SNAr)-like mechanism, or a radical pathway. chemrxiv.orgnih.gov
The choice of mechanism is influenced by several factors, including the nature of the metal, the ligands, the halide, and the electronic properties of the aryl group. nih.gov For instance, electron-deficient aryl halides are generally more reactive in ligand-free palladium-catalyzed cross-coupling reactions. rsc.org In the context of this compound, the electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen would be expected to facilitate oxidative addition.
Recent studies have highlighted the complexity of oxidative addition to nickel(0) complexes, showing that both concerted and radical pathways can operate, with the branching ratio depending on the electronic properties of the phosphine (B1218219) ligand and the aryl halide. nih.gov Computational studies have also been instrumental in delineating the preference for a concerted versus a nucleophilic displacement mechanism for oxidative addition at palladium(0), noting that the high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine substrates is related to the stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.org
| Factor | Influence on Mechanism | Example |
|---|---|---|
| Metal Catalyst | Different metals can favor different pathways. Ni(0) can proceed via both concerted and radical mechanisms. nih.gov | Pd(0) vs. Ni(0) in the coupling of aryl halides. |
| Ligands | The steric and electronic properties of ligands influence the accessibility and reactivity of the metal center. chemrxiv.orgnih.gov | Bulky phosphine ligands can promote reductive elimination. |
| Halide Leaving Group | The C-X bond strength and polarizability affect the ease of oxidative addition. The reactivity order is typically I > Br > Cl. | Aryl iodides are generally more reactive than aryl chlorides. |
| Aryl Group Electronics | Electron-withdrawing groups on the aryl ring generally accelerate oxidative addition. rsc.org | The nitrile group in this compound enhances its reactivity. |
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the desired product. nih.govyoutube.com This process regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov The facility of reductive elimination is influenced by the steric and electronic properties of the ligands and the organic groups being coupled.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nicotinonitriles
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as halogenated nicotinonitriles. wikipedia.orgmasterorganicchemistry.com This mechanism is particularly relevant for the synthesis of precursors to this compound, for example, in the introduction of the cyclopropoxy group onto a dihalogenated nicotinonitrile precursor.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitrile (CN) group and the ring nitrogen in nicotinonitriles, is crucial for stabilizing this negative charge and thus activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the electron-withdrawing group through resonance. masterorganicchemistry.com
In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com A notable feature of SNAr reactions is that the leaving group ability of halogens is often the reverse of that seen in SN2 reactions, with fluoride (B91410) being a better leaving group than iodide in many cases. wikipedia.org This is because the first step is rate-determining, and the high electronegativity of fluorine strongly activates the carbon atom towards nucleophilic attack.
For halogenated nicotinonitriles, the pyridine nitrogen and the nitrile group work in concert to activate the ring for SNAr. Pyridines are inherently more reactive towards nucleophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org
Strain-Release Processes in Cyclopropyl (B3062369) Ring Systems and Cyclopropoxy Reactivity
The cyclopropyl group is a three-membered ring that possesses significant ring strain, estimated to be around 27 kcal/mol. nih.gov This inherent strain is a key driver for many of the reactions involving cyclopropyl-containing compounds. nih.govox.ac.uk The release of this strain energy can provide a powerful thermodynamic driving force for chemical transformations. nih.gov
While the high ring strain makes cyclopropanes susceptible to ring-opening reactions, their reactivity is not solely dictated by the magnitude of the strain. nih.govox.ac.uk Electronic delocalization also plays a crucial role. nih.govox.ac.uk The C-C bonds in cyclopropane (B1198618) have a high degree of p-character, which allows them to interact with adjacent π-systems and radical centers. nih.gov
In the context of the cyclopropoxy group, the oxygen atom is directly attached to the strained cyclopropyl ring. This can influence the reactivity of the C-O bond and the cyclopropyl ring itself. While the cyclopropoxy group is generally stable under many reaction conditions, its strained nature can be exploited in certain transformations. For instance, radical-mediated ring-opening of cyclopropylcarbinyl-type radicals is a well-established process.
Radical Reaction Mechanisms in Pyridine Functionalization
Radical reactions offer a complementary approach to the functionalization of pyridine rings, often providing different regioselectivity compared to ionic pathways. acs.orgnih.gov The generation of pyridyl radicals can be achieved through various methods, including single-electron reduction of halopyridines or via Minisci-type reactions. nih.gov
Selective single-electron reduction of a halogenated pyridine, such as an iodonicotinonitrile derivative, can generate a pyridyl radical in a regiospecific manner. nih.gov This radical can then participate in a variety of transformations, including addition to alkenes or alkynes. nih.gov Computational and experimental studies have shown that the reactivity of these pyridyl radicals can be influenced by the reaction medium. For example, in a coordinating solvent, a protonated, electrophilic pyridyl radical may be formed, which is well-suited for reaction with electron-rich olefins. nih.gov Conversely, in a hydrogen-bond accepting medium, a neutral pyridyl radical may be generated, which is more reactive towards electron-poor olefins. nih.gov
The Minisci reaction is another powerful method for the radical functionalization of electron-deficient heteroarenes like pyridine. nih.govnih.gov This reaction typically involves the generation of a nucleophilic radical which then attacks the protonated pyridine ring. The regioselectivity of the Minisci reaction is influenced by the nature of the radical and the substituents on the pyridine ring. nih.gov
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. osu.edu Methods such as Density Functional Theory (DFT) allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states. nih.gov This information provides a detailed picture of the reaction pathway and can help to explain observed reactivity and selectivity.
For reactions involving this compound and its precursors, computational studies can provide valuable insights. For example, DFT calculations can be used to:
Determine the preferred mechanism of oxidative addition in cross-coupling reactions (concerted vs. SNAr-like vs. radical). chemrxiv.org
Calculate the activation barriers for the different steps in a catalytic cycle to identify the rate-determining step.
Model the structure and stability of intermediates, such as the Meisenheimer complex in SNAr reactions.
Predict the regioselectivity of radical additions to the pyridine ring.
Understand the electronic effects of the cyclopropoxy and nitrile substituents on the reactivity of the pyridine ring.
For instance, computational studies on the reaction of OH radicals with pyridine and its derivatives have been used to develop structure-reactivity relationships and to understand the effect of substituents on the reaction rate constants. oberlin.edu Similarly, computational methods have been employed to analyze the reaction pathways of pyridine-derived quinone methide precursors, determining the favorability of SN1 versus SN2 mechanisms. osu.edu
| Reaction Type | Investigated Parameters | Computational Methods |
|---|---|---|
| Transition-Metal Catalyzed Cross-Coupling | Transition state geometries and energies, reaction profiles, ligand effects. chemrxiv.org | DFT |
| Nucleophilic Aromatic Substitution | Structure and stability of Meisenheimer intermediates, activation barriers. | DFT, Ab initio methods |
| Radical Reactions | Spin density of radical intermediates, regioselectivity of addition, solvent effects. nih.gov | DFT, CASSCF |
| Cycloadditions | Concerted vs. stepwise pathways, nature of zwitterionic intermediates. nih.gov | DFT |
Chemical Transformations and Functionalization of 4 Cyclopropoxy 2 Iodonicotinonitrile
Diversification via Cross-Coupling Reactions at the C2-Iodine Position
The iodine atom at the C2 position of the 4-Cyclopropoxy-2-iodonicotinonitrile ring is exceptionally labile, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen atom enhances the electrophilicity of the C2 carbon, facilitating the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction couples an organoboron species, such as a boronic acid or boronic ester, with an organic halide. For a substrate like this compound, this reaction provides a direct route to 2-aryl or 2-heteroaryl substituted 4-cyclopropoxynicotinonitriles.
While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is expected to proceed with high efficiency based on established protocols for similar 2-halopyridine systems. The general conditions involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands is crucial, with common systems including Tetrakis(triphenylphosphine)palladium(0) or catalysts derived from Palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) or bulky biarylphosphines. A variety of bases, such as potassium carbonate, cesium carbonate, or potassium phosphate, are used to facilitate the transmetalation step.
Below is a table of representative Suzuki-Miyaura coupling reactions on analogous 2-halopyridine substrates, illustrating the typical conditions and scope.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 3 | 2-Iodopyridine | 3-Furylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 80 | 92 |
| 4 | 5-Bromo-2-iodopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 85 |
This table presents data from analogous reactions to illustrate the general conditions for Suzuki-Miyaura coupling on 2-halopyridines.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling reaction is an essential tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct pathway to synthesize 2-alkynyl-4-cyclopropoxynicotinonitriles, which are valuable precursors for more complex heterocyclic structures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, usually copper(I) iodide, and an amine base.
The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl iodide, while the copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. Copper-free Sonogashira protocols have also been developed, though they often require different ligands or reaction conditions.
The following table shows typical conditions for Sonogashira couplings involving 2-halopyridines, which are directly applicable to this compound.
| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |
| 2 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 89 |
| 3 | 2-Iodopyridine | 1-Heptyne | Pd(OAc)₂ / CuI | Et₃N | DMF | 50 | 91 |
| 4 | 2-Bromo-5-nitropyridine | Ethynylbenzene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 78 |
This table presents data from analogous reactions to illustrate the general conditions for Sonogashira coupling on 2-halopyridines.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This transformation is crucial for synthesizing arylamines from aryl halides. Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C2 position, yielding various 2-amino-4-cyclopropoxynicotinonitrile (B14829857) derivatives. These products are significant in medicinal chemistry due to the prevalence of the 2-aminopyridine (B139424) scaffold in pharmaceuticals.
The success of Buchwald-Hartwig amination on heteroaryl halides often depends on the use of specialized, bulky, and electron-rich phosphine ligands. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.
Representative conditions for the Buchwald-Hartwig amination of related 2-halopyridine substrates are outlined in the table below.
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 97 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 92 |
| 3 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 88 |
| 4 | 3-Bromo-2-aminopyridine | Piperidine | RuPhos-Pd-G3 | LiHMDS | THF | 65 | 95 |
This table presents data from analogous reactions to illustrate the general conditions for Buchwald-Hartwig amination on 2-halopyridines.
Other Transition-Metal Catalyzed C-C and C-Heteroatom Bond Formations
Beyond the Suzuki and Sonogashira reactions, other transition-metal-catalyzed methods are available for C-C bond formation. The Stille coupling , which uses organotin reagents, and the Negishi coupling , which employs organozinc reagents, are also highly effective for coupling with aryl iodides. These reactions offer alternative pathways that can be advantageous depending on the desired substituent and functional group tolerance. The Heck reaction , which couples aryl halides with alkenes, could also be employed to introduce alkenyl substituents at the C2 position. Although less common for this specific type of transformation compared to the Suzuki coupling, these methods represent viable synthetic options for the further diversification of this compound.
Reactivity and Derivatization of the 4-Cyclopropoxy Moiety
The 4-cyclopropoxy group is an alkyl ether, which is generally a stable functional group. Under the typically neutral or basic conditions employed for palladium-catalyzed cross-coupling reactions, this moiety is robust and unreactive. Its stability is a key advantage, allowing for selective manipulation at the C2-iodine position without interference. However, under specific and more forceful conditions, the strained cyclopropyl (B3062369) ring can undergo chemical transformations.
Cyclopropyl Ring-Opening Reactions
The three-membered ring of the cyclopropyl group is associated with significant ring strain (approximately 27 kcal/mol). This inherent strain makes the ring susceptible to opening under conditions that can lead to a more stable intermediate. For cyclopropyl ethers, ring-opening is not a trivial process and generally requires specific activation.
Acid-Catalyzed Ring Opening: Under strongly acidic conditions, the ether oxygen can be protonated, converting it into a better leaving group. Subsequent cleavage of a C-O or C-C bond can occur. Cleavage of the cyclopropane (B1198618) C-C bond is often favored if it leads to the formation of a stabilized carbocation, such as a homoallylic cation. This process, however, requires harsh acidic conditions that are not encountered during standard cross-coupling protocols.
Oxidative Ring Opening: A more modern approach to cleaving cyclopropane rings involves single-electron transfer (SET) oxidation. In systems where the cyclopropane is adjacent to a group that can be oxidized (a "donor" group), photoredox or electrochemical methods can generate a radical cation. This intermediate species weakens one of the internal C-C bonds of the cyclopropane ring, leading to rapid ring-opening to form a more stable radical intermediate. This intermediate can then be trapped by a nucleophile. Given that the 4-cyclopropoxy group is attached to an electron-deficient pyridine ring, it is less susceptible to oxidative opening compared to cyclopropanes attached to electron-donating aryl groups.
In the context of the synthetic applications discussed in section 5.1, the 4-cyclopropoxy group on the nicotinonitrile scaffold can be considered a chemically robust substituent, and ring-opening reactions are not an expected side reaction.
Transformations of the Ether Linkage (e.g., cleavage, functionalization)
The 4-cyclopropoxy group is a significant feature of the molecule, but the ether linkage can be susceptible to cleavage under specific, typically acidic, conditions. The high ring strain of the cyclopropyl group influences its reactivity. wikipedia.orgstackexchange.com Ether cleavage reactions are generally acid-catalyzed nucleophilic substitution processes that can proceed via an SN1 or SN2 mechanism. wikipedia.orglibretexts.org
The stability of a potential carbocation intermediate is a key factor in determining the reaction pathway. Cleavage of the cyclopropoxy ether would likely involve protonation of the ether oxygen, followed by nucleophilic attack. Due to the stability of the secondary carbocation that would be formed from the cyclopropyl group, an SN1-type mechanism could be plausible under harsh acidic conditions (e.g., 50% TFA). tandfonline.com
Table 1: General Conditions for Ether Cleavage
| Reagent | Typical Conditions | Mechanism Type | Potential Products from this compound |
|---|---|---|---|
| HBr / HI | Aqueous, reflux | SN2 / SN1 | 4-Hydroxy-2-iodonicotinonitrile and Cyclopropyl bromide/iodide |
| Trifluoroacetic Acid (TFA) | Concentrated, room temperature | SN1 | 4-Hydroxy-2-iodonicotinonitrile and cyclopropanol-derived products |
| Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂, low temperature | Lewis acid-assisted cleavage | 4-Hydroxy-2-iodonicotinonitrile |
In addition to complete cleavage, the cyclopropyl ring itself can undergo transformations. Under radical conditions or in the presence of certain transition metals, oxidative ring-opening of cyclopropanol (B106826) derivatives can occur to form β-keto radicals. nih.gov While this applies to cyclopropanols, it suggests potential pathways for functionalizing the cyclopropyl group if the ether were first hydrolyzed.
Chemical Modifications of the C3-Nitrile Group
The nitrile group at the C3 position is a versatile functional handle, amenable to a variety of transformations including reduction, hydrolysis, and participation in cyclization reactions.
The reduction of the nitrile group provides a direct route to the corresponding primary amine, (4-cyclopropoxy-2-iodopyridin-3-yl)methanamine. This transformation is a cornerstone in synthetic chemistry for introducing an aminomethyl group. A wide array of reducing agents can accomplish this, ranging from metal hydrides to catalytic hydrogenation. wikipedia.org
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for nitrile reduction, typically carried out in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. libretexts.orgchemguide.co.uk Other hydride reagents such as diborane (B8814927) and lithium borohydride (B1222165) have also been employed. wikipedia.org Catalytic hydrogenation offers a milder alternative, using hydrogen gas in the presence of metal catalysts like Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk However, care must be taken as some catalytic systems, particularly those with palladium, could also effect dehalogenation of the C2-iodo substituent. Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, presents another effective method for reducing nitriles to Boc-protected amines in a mild, catalytic process. organic-chemistry.orgresearchgate.net
Table 2: Selected Reagents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Key Features |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, followed by H₂O workup | Highly effective, non-catalytic. libretexts.org |
| Catalytic Hydrogenation (H₂, Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | Milder conditions, but potential for deiodination. wikipedia.org |
| Diisopropylaminoborane / LiBH₄ (cat.) | THF, ambient or reflux | Reduces a variety of nitriles with good functional group tolerance. organic-chemistry.orgnih.gov |
| Nickel Boride (NiCl₂ / NaBH₄) | Methanol, room temperature | Mild, catalytic, resilient to air and moisture. organic-chemistry.orgresearchgate.net |
Hydrolysis to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid (4-cyclopropoxy-2-iodonicotinic acid) or an amide (4-cyclopropoxy-2-iodonicotinamide). The reaction outcome can often be controlled by the choice of conditions. researchgate.net
Alkaline hydrolysis is a common industrial method for converting 3-cyanopyridine (B1664610) to its corresponding amide or acid. mdpi.comgoogle.com Using catalytic amounts of a strong base like NaOH or KOH at elevated temperatures can drive the reaction towards the carboxylic acid. mdpi.comgoogle.com Conversely, controlling the stoichiometry of the base (using less than one equivalent) or using milder conditions can favor the isolation of the amide intermediate. google.com Enzymatic hydrolysis, employing nitrilase enzymes, offers a green chemistry approach that can convert 3-cyanopyridine directly to nicotinic acid without the formation of the amide intermediate. researchgate.netmdpi.com
Table 3: Conditions for Selective Hydrolysis of 3-Cyanopyridines
| Product | Conditions | Reference Principle |
|---|---|---|
| Carboxylic Acid | Aqueous NaOH or KOH (≥1 equivalent), heat | Complete hydrolysis under strong basic conditions. google.com |
| Amide | Aqueous NaOH (<0.5 equivalents), heat | Partial hydrolysis with limited base. google.com |
| Carboxylic Acid | Aqueous H₂SO₄, heat | Complete hydrolysis under strong acidic conditions. |
| Carboxylic Acid | Nitrilase enzymes | Biocatalytic conversion, often highly selective. researchgate.net |
Cyclization Reactions Involving the Nitrile Functionality
The juxtaposition of the nitrile and the pyridine ring allows for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. nih.gov These cyclization reactions typically involve the reaction of the nitrile group with another functionality, either introduced onto the pyridine ring or provided by an external reagent.
One common strategy involves the reaction of ortho-aminonitriles with various reagents. If the C2-iodo group were replaced by an amino group, subsequent reactions of the resulting 2-amino-3-cyanopyridine (B104079) derivative could lead to fused systems. For example, condensation with cyanothioacetamide or cyanoacetamide can yield thienopyridines or pyridopyrimidines. orientjchem.orgbohrium.com
Another approach involves intramolecular cyclization of a side chain introduced at an adjacent position. More directly, the nitrile group itself can participate in cyclization with ambiphilic reagents. For instance, 2-pyridylselenyl reagents have been shown to undergo [3+2] cycloaddition with nitriles to form 1,2,4-selenadiazolium salts, demonstrating the ability of the nitrile to act as a dipolarophile. mdpi.com Nitrile anion cyclizations are also a known method for forming new rings, where a carbanion generated elsewhere in the molecule attacks the electrophilic carbon of the nitrile. nih.govnih.gov
Table 4: Examples of Cyclization Reactions with Substituted Cyanopyridines
| Starting Pyridine Type | Reagent | Resulting Fused System | Reaction Type |
|---|---|---|---|
| 2-Amino-3-cyanopyridine | Cyanothioacetamide | Thieno[2,3-b]pyridine | Condensation/Cyclization bohrium.com |
| 3-Cyanopyridine | 2-Pyridylselenyl Halides | Pyridinium-fused Selenadiazolium | [3+2] Cycloaddition mdpi.com |
| 3-Cyanopyridine derivative with side-chain leaving group | Base (e.g., LDA) | Fused Carbocycle/Heterocycle | Intramolecular Nitrile Anion Cyclization nih.gov |
Regioselective Functionalization at other Pyridine Ring Positions (C5, C6)
Functionalization of the C5 and C6 positions of the heavily substituted this compound ring presents a significant synthetic challenge. The electronic nature of the pyridine ring and the influence of the existing substituents govern the reactivity of the remaining C-H bonds.
The C2-iodo group is the most versatile handle for introducing substituents via transition-metal-catalyzed cross-coupling reactions. Numerous palladium-catalyzed methods, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, could be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. nih.govrsc.orgnih.gov
Direct functionalization at C5 or C6 is more complex. Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization, but typically requires a directing group to chelate a strong base (like LDA or n-BuLi), facilitating deprotonation at an adjacent position. clockss.orgresearchgate.net In this molecule, none of the existing substituents are strong directing groups for the C5 or C6 positions.
Achieving regioselective functionalization at C5 or C6 would likely necessitate a multi-step approach. One hypothetical strategy could involve:
Palladium-catalyzed cross-coupling at the C2 position to introduce a new functional group.
Transformation of this new group or the existing nitrile/ether groups into a directing metalation group.
Subsequent directed lithiation and quenching with an electrophile to functionalize either the C5 or C6 position, depending on the directing group's influence.
Alternatively, late-stage C-H functionalization methodologies could be explored, although achieving high regioselectivity on such an electron-deficient and sterically hindered pyridine ring would be difficult. nih.gov The inherent reactivity of the pyridine ring makes the C3 and C5 positions susceptible to electrophilic attack (if activated) and the C2, C4, and C6 positions susceptible to nucleophilic attack or deprotonation. Given the existing substitution pattern, C6 is the most likely site for deprotonation by a strong, non-nucleophilic base due to its proximity to the electron-withdrawing ring nitrogen, though this remains a challenging transformation to control.
Synthetic Applications and Future Directions
4-Cyclopropoxy-2-iodonicotinonitrile as a Versatile Building Block for Complex Architectures
The chemical structure of this compound endows it with multiple points for synthetic diversification, making it an attractive starting material for the synthesis of complex molecules. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry. The iodo group at the 2-position is a prime site for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The cyclopropoxy group at the 4-position offers unique steric and electronic properties and can influence the biological activity of the final compounds. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can be used in the construction of other heterocyclic rings.
The reactivity of the iodo-substituent is of particular importance. As a heavy halogen, iodine is an excellent leaving group in nucleophilic aromatic substitution reactions and is highly reactive in oxidative addition to transition metal catalysts. This facilitates a range of powerful C-C and C-heteroatom bond-forming reactions.
Table 1: Potential Cross-Coupling Reactions at the 2-position of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Catalyst |
| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C | Palladium complexes |
| Sonogashira Coupling | Terminal Alkynes | C-C (alkyne) | Palladium/Copper complexes |
| Buchwald-Hartwig Amination | Amines | C-N | Palladium complexes |
| Stille Coupling | Organostannanes | C-C | Palladium complexes |
| Heck Coupling | Alkenes | C-C (alkene) | Palladium complexes |
Strategies for Modular Synthesis of Densely Functionalized Pyridine Derivatives
The strategic positioning of the functional groups in this compound allows for a modular approach to the synthesis of densely functionalized pyridine derivatives. A sequential cross-coupling strategy can be envisioned where the iodo group is first replaced, followed by modification of the nitrile group.
For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl substituent at the 2-position. The resulting 2-aryl-4-cyclopropoxy-nicotinonitrile could then undergo hydrolysis of the nitrile to the corresponding carboxylic acid. This acid could then be coupled with various amines to form a library of amides, each with a different substituent introduced in a modular fashion.
Alternatively, the nitrile group could be reduced to an aminomethyl group, which could then be further functionalized. The ability to perform these transformations in a stepwise manner allows for the systematic variation of substituents around the pyridine core, which is a key strategy in drug discovery and materials science.
Implementation in Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule at a late stage in its synthesis. While direct C-H functionalization is a major focus of LSF, the use of pre-installed functional groups like the iodo-substituent in this compound can also be considered a form of LSF.
If the 4-cyclopropoxy-nicotinonitrile core is part of a larger, biologically active molecule, the iodo group at the 2-position serves as a handle for late-stage diversification. This allows for the rapid generation of analogues with modified properties without the need to re-synthesize the entire molecule from scratch. For example, a lead compound containing this moiety could be subjected to a variety of palladium-catalyzed cross-coupling reactions to explore the structure-activity relationship (SAR) of the 2-position. This approach can significantly accelerate the drug discovery process.
Future Prospects in the Design and Synthesis of Advanced Nicotinonitrile Scaffolds
The unique combination of functional groups in this compound suggests several promising avenues for future research in the design and synthesis of advanced nicotinonitrile scaffolds. The development of novel catalysts and reaction conditions that are tolerant of the cyclopropoxy and nitrile functionalities will be crucial for expanding the synthetic utility of this building block.
Furthermore, the exploration of one-pot or tandem reaction sequences starting from this compound could lead to the efficient synthesis of complex heterocyclic systems. For example, a reaction cascade involving an initial cross-coupling at the 2-position followed by an intramolecular cyclization involving the nitrile group could provide rapid access to novel fused pyridine architectures.
The continued interest in pyridine-containing molecules in pharmaceuticals and materials science, coupled with the synthetic flexibility offered by this compound, suggests that this compound and its derivatives will be valuable tools for synthetic chemists in the years to come.
Q & A
Basic: What are the critical steps for synthesizing 4-Cyclopropoxy-2-iodonicotinonitrile with high regioselectivity?
Answer:
- Methodology : Optimize cyclopropoxy group introduction via nucleophilic aromatic substitution (SNAr) under anhydrous conditions. Use a polar aprotic solvent (e.g., DMF) to stabilize intermediates and enhance reaction kinetics. Monitor iodine retention during nitrile formation using in situ FTIR to prevent premature iodination loss .
- Key Variables : Temperature (80–120°C), stoichiometry of cyclopropoxide nucleophile (1.2–1.5 eq.), and iodine source (e.g., NIS vs. I₂/KIO₃) to balance reactivity and purity .
Advanced: How can computational modeling resolve contradictions in the electronic effects of the cyclopropoxy group on the nicotinonitrile scaffold?
Answer:
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare with experimental NMR shifts (¹³C, ¹⁵N) to validate hyperconjugative interactions between cyclopropoxy oxygen and the nitrile group. Address discrepancies by incorporating solvent effects (e.g., PCM model) and steric strain from the cyclopropane ring .
- Data Integration : Cross-reference calculated HOMO-LUMO gaps with UV-Vis absorption spectra to confirm charge-transfer transitions .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Answer:
- Methodology :
- MS/HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify iodine retention.
- X-ray Crystallography : Resolve bond angles between the cyclopropoxy group and pyridine ring to assess steric strain.
- ¹H-¹³C HMBC NMR : Assign coupling between cyclopropane protons and the nitrile carbon to confirm regiochemistry .
Advanced: How to design experiments to probe the stability of this compound under varying pH and thermal conditions?
Answer:
- Methodology :
- Accelerated Stability Testing : Use a factorial design (2³) with factors: pH (2–10), temperature (25–80°C), and light exposure. Quantify degradation products via HPLC-MS and identify pathways (e.g., hydrolysis of nitrile to amide).
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under standard lab conditions. Correlate iodine loss rates with pH-dependent nucleophilic attack .
- Contradiction Management : Reconcile conflicting thermal degradation data by isolating oxygen-free environments (e.g., glovebox) to exclude oxidative pathways .
Basic: What safety protocols are critical when handling this compound in lab settings?
Answer:
- Methodology :
Advanced: How can the iodine substituent in this compound be leveraged for cross-coupling reactions in medicinal chemistry?
Answer:
- Methodology :
- Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to couple with boronic acids. Monitor regioselectivity via LC-MS and optimize base (K₂CO₃ vs. CsF) for deiodination suppression.
- Mechanistic Insight : Use ¹²⁷I NMR to track iodine displacement kinetics and identify competing pathways (e.g., radical vs. ionic mechanisms) .
- Data Validation : Compare yields with DFT-predicted transition-state energies to refine catalytic systems .
Basic: What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?
Answer:
- Methodology :
- Process Safety : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification.
- Batch vs. Flow Chemistry : Evaluate continuous flow systems to mitigate exothermic risks during iodination.
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Advanced: How to address discrepancies in reported biological activity of this compound derivatives?
Answer:
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopropoxy substituents (e.g., fluorinated variants) and test against kinase inhibition assays (IC₅₀).
- Meta-Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity data. Reconcile outliers by verifying assay conditions (e.g., ATP concentration in kinase assays) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Methodology : Screen solvent pairs (e.g., ethanol/water, acetone/hexane) using polythermal methods. Determine solubility curves via gravimetric analysis. Prioritize solvents with low iodine solubility to minimize co-crystallization of impurities .
Advanced: How to integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
Answer:
- Methodology :
- Ligand Design : Functionalize MOF nodes with pyridine-binding sites to anchor the nitrile group. Validate coordination via EXAFS and IR spectroscopy.
- Catalytic Screening : Test iodine-assisted C–H activation in cross-dehydrogenative coupling (CDC) reactions. Compare turnover numbers (TON) with control MOFs lacking the iodonicotinonitrile motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
